3,4-Xylylacetaldehyde
Overview
Description
3,4-Xylylacetaldehyde is a chemical compound with the molecular formula C10H12O . It is also known as 2-(3,4-dimethylphenyl)acetaldehyde . It is primarily used as an intermediate in the production of various organic compounds.
Molecular Structure Analysis
The molecular weight of this compound is 148.20 g/mol . The IUPAC name for this compound is 2-(3,4-dimethylphenyl)acetaldehyde . The InChI representation is InChI=1S/C10H12O/c1-8-3-4-10(5-6-11)7-9(8)2/h3-4,6-7H,5H2,1-2H3 . The Canonical SMILES representation is CC1=C(C=C(C=C1)CC=O)C .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 148.20 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 148.088815002 g/mol . The topological polar surface area is 17.1 Ų . The heavy atom count is 11 .
Scientific Research Applications
Neurotoxicity and Metabolism
3,4-Dihydroxyphenylacetaldehyde, a metabolite of dopamine, and 3,4-dihydroxyphenylglycolaldehyde, a metabolite of norepinephrine and epinephrine, are neurotoxic compounds. Aldehyde dehydrogenase enzymes play a significant role in detoxifying these aldehydes, and disruptions in this process may contribute to neurodegenerative disorders (Marchitti, Deitrich, & Vasiliou, 2007).
Synthesis Methods
Transaminase-catalyzed synthesis of biogenic aldehydes like 3,4-dihydroxyphenylacetaldehyde (DOPAL) has been developed, offering high yields and facilitating biological studies. This method is efficient due to the coimmobilization of the pyridoxal phosphate (PLP) cofactor (Contente & Paradisi, 2019).
Chemical Transformations
The transformation of aldehydes like 3,4-dihydroxyphenylacetaldehyde into 1,1-diacetates (acylals) is crucial in multi-step organic synthesis. This process results in stable compounds that are significant for various chemical reactions and can be used as synthetic intermediates (Firouzabadi, Iranpour, & Farahi, 2008).
Impact on Enzyme Activity
Biogenic aldehydes, including 3,4-dihydroxyphenylacetaldehyde, have been found to inhibit key enzymes like sodium plus potassium ion-stimulated adenosine triphosphatase in the brain. This suggests that these compounds can affect neurological functions (Erwin, Kim, & Anderson, 1975).
Oxidative Processes
3,4-Dihydroxyphenylacetaldehyde and similar compounds have been used in studies involving oxidative processes. For example, methyleugenol oxidation to form 3,4-dimethoxyphenylacetaldehyde using an oxidative system demonstrates the versatility of these aldehydes in chemical reactions (Yuasa, Shibuya, & Yuasa, 2003).
Detection and Measurement
Methods for quantifying biogenic aldehydes, such as 3,4-dihydroxyphenylacetaldehyde, in human tissues have been developed. This is crucial for understanding their role in diseases like Parkinson's and Alzheimer's (Burke, Chung, & Li, 1999).
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a manner that induces changes in cellular processes, but specific details are currently lacking .
Action Environment
It is likely that factors such as temperature, pH, and the presence of other compounds could influence the action of 3,4-Xylylacetaldehyde, but specific details are currently lacking .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8-3-4-10(5-6-11)7-9(8)2/h3-4,6-7H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDGDXNOJMGMMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052673 | |
Record name | 3,4-Dimethyl-benzeneacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68844-97-3 | |
Record name | 3,4-Dimethylbenzeneacetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68844-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetaldehyde, 3,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068844973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetaldehyde, 3,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,4-Dimethyl-benzeneacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-xylylacetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.840 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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